An In-depth Technical Guide to (6R)-6-methyl-2-piperazinone Hydrochloride: Synthesis, Characterization, and Quality Control
An In-depth Technical Guide to (6R)-6-methyl-2-piperazinone Hydrochloride: Synthesis, Characterization, and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (6R)-6-methyl-2-piperazinone hydrochloride, a chiral building block of significant interest in medicinal chemistry. The piperazine scaffold is a privileged structure in drug discovery, and the introduction of a stereocenter in this motif offers opportunities for developing novel therapeutics with improved potency and selectivity.[1][2] This document will delve into the synthesis, physicochemical properties, analytical characterization, and quality control considerations for this compound, offering field-proven insights and methodologies.
Physicochemical Properties
(6R)-6-methyl-2-piperazinone hydrochloride is a chiral heterocyclic compound. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is a desirable characteristic for pharmaceutical development.[3]
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1965314-69-5 | [4][5] |
| Molecular Formula | C₅H₁₁ClN₂O | [4][5] |
| Molecular Weight | 150.61 g/mol | [4] |
| Appearance | Off-white to white solid | [6][7] |
| Purity | Typically ≥95% | [4] |
| Stereochemistry | (R) | [5] |
Solubility
While specific quantitative solubility data for (6R)-6-methyl-2-piperazinone hydrochloride is not extensively published, qualitative information can be inferred from its structure and general knowledge of similar compounds. As a hydrochloride salt, it is expected to be freely soluble in water and polar protic solvents like methanol and ethanol.[3] Its solubility in less polar organic solvents such as dichloromethane, ethyl acetate, and acetone is likely to be lower.[8] For drug development purposes, a comprehensive solubility profile should be experimentally determined.
Table 2: Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | High | Hydrochloride salt of a small polar molecule.[3] |
| Methanol | High | Polar protic solvent.[8] |
| Ethanol | High | Polar protic solvent.[8] |
| Dichloromethane | Low to Moderate | Less polar aprotic solvent. |
| Ethyl Acetate | Low | Non-polar aprotic solvent. |
| Acetonitrile | Moderate | Polar aprotic solvent. |
| Acetone | Low | Less polar aprotic solvent.[8] |
Stability
The stability of piperazine derivatives is a critical consideration. As a hydrochloride salt, (6R)-6-methyl-2-piperazinone hydrochloride is expected to have improved stability compared to its free base form.[3] For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place under an inert atmosphere. Studies on related piperazine compounds have shown that degradation can occur at room temperature over extended periods, while storage at -20°C generally ensures stability for up to a year.[9]
Synthesis of (6R)-6-methyl-2-piperazinone Hydrochloride
The enantioselective synthesis of chiral piperazinones is a key challenge. A common and effective strategy involves the use of chiral starting materials derived from the chiral pool, such as amino acids.[1][2] A plausible and efficient synthetic route to (6R)-6-methyl-2-piperazinone hydrochloride starts from (R)-alanine.
Caption: Proposed synthetic workflow for (6R)-6-methyl-2-piperazinone hydrochloride.
Step-by-Step Synthetic Protocol (Proposed)
This protocol is a representative example based on established methodologies for the synthesis of chiral piperazinones.[10]
-
Protection of (R)-Alanine:
-
Dissolve (R)-alanine in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium hydroxide) and the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or benzyl chloroformate for Cbz protection) at 0°C.
-
Stir the reaction mixture at room temperature until completion.
-
Extract and purify the N-protected (R)-alanine.
-
-
Reduction to N-protected (R)-alaninal:
-
Convert the N-protected (R)-alanine to its corresponding Weinreb amide.
-
Reduce the Weinreb amide using a suitable reducing agent (e.g., lithium aluminum hydride or diisobutylaluminium hydride) at low temperature (-78°C) to yield the aldehyde.
-
-
Formation of the Diamine Precursor:
-
A multi-step process involving the conversion of the aldehyde to an amino alcohol, followed by introduction of an azide, and subsequent reduction to the diamine.
-
-
Cyclization to form the Piperazinone Ring:
-
Dissolve the N-protected diamine precursor in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine).
-
Slowly add a solution of chloroacetyl chloride in the same solvent at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction and purify the N-protected (6R)-6-methyl-2-piperazinone by column chromatography.
-
-
Deprotection and Salt Formation:
-
Deprotect the N-protected piperazinone. For a Boc group, this is typically achieved using a strong acid like trifluoroacetic acid or hydrochloric acid in an organic solvent.
-
The use of hydrochloric acid directly yields the desired (6R)-6-methyl-2-piperazinone hydrochloride. If another acid is used for deprotection, the free base can be isolated and then treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
-
Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (6R)-6-methyl-2-piperazinone hydrochloride.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), the methine proton at the chiral center (a multiplet), and the methylene protons of the piperazinone ring (complex multiplets). The N-H protons will appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the chiral methine carbon, the two methylene carbons, and the carbonyl carbon. Representative chemical shifts for similar piperazinone structures can be found in the literature.[9][11][12]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z 115.08.[17]
-
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
A reversed-phase HPLC method can be developed for assessing the chemical purity of the compound.
-
Chiral HPLC: To determine the enantiomeric purity (enantiomeric excess, ee%), a chiral HPLC method is indispensable. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of piperazine enantiomers.[18][19][20][21][22]
-
Caption: General workflow for chiral HPLC analysis.
Table 3: Exemplary Chiral HPLC Method Parameters (Starting Point)
| Parameter | Condition | Rationale/Reference |
| Column | Chiralpak® IC or similar polysaccharide-based CSP | Proven effectiveness for separating chiral piperazine derivatives.[18][21] |
| Mobile Phase | Acetonitrile/Methanol/Diethylamine (e.g., 90:10:0.1, v/v/v) | Common mobile phase for chiral separations on polysaccharide columns. The amine additive improves peak shape for basic analytes.[21] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-35 °C | Temperature can be optimized to improve resolution.[18] |
| Detection | UV at 210 nm | Wavelength for detecting the amide chromophore. |
| Injection Volume | 10 µL | Standard injection volume. |
Quality Control
Stringent quality control is paramount to ensure the suitability of (6R)-6-methyl-2-piperazinone hydrochloride for its intended use, particularly in drug development.[][24]
Table 4: Key Quality Control Specifications
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, FT-IR, MS |
| Purity (Chemical) | ≥ 98.0% | HPLC |
| Enantiomeric Purity | ≥ 99.0% ee | Chiral HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | As per ICH guidelines | Headspace GC-MS |
Conclusion
(6R)-6-methyl-2-piperazinone hydrochloride is a valuable chiral building block with significant potential in the synthesis of novel pharmaceutical agents. This guide has provided a comprehensive overview of its chemical properties, a plausible enantioselective synthesis route, and key analytical methods for its characterization and quality control. The successful development and application of this compound in drug discovery programs will rely on the rigorous application of the principles and methodologies outlined herein.
References
- (6R)-6-methyl-2-piperazinone hydrochloride (CAS 1965314-69-5). Fluorochem. [URL not available]
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
-
Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]
- (6R)-6-methyl-2-piperazinone hydrochloride. Fluorochem. [URL not available]
-
6-Methylpiperidin-2-one | C6H11NO | CID 20905. PubChem. [Link]
- (S)-6-Methyl-piperazin-2-one. Synblock. [URL not available]
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu. [Link]
-
C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. Rsc.org. [Link]
- Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [URL not available]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. [Link]
-
Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. ResearchGate. [Link]
-
Enantioselective synthesis of ( R)-and ( S)-α-aminoacids using (6 S)- and (6 R)-6-methyl-morpholine-2,5-dione derivatives. R Discovery. [Link]
-
Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. ACS Publications. [Link]
-
Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis. Scilit. [Link]
-
Spectral investigation and normal coordinate analysis of piperazine. ResearchGate. [Link]
-
Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. PubMed. [Link]
-
1-(3-Chlorophenyl)piperazine monohydrochloride | C10H14Cl2N2 | CID 25681. PubChem. [Link]
-
FT-IR spectrum of SBA/Pip and neat piperazine. ResearchGate. [Link]
-
Piperazine dihydrochloride. NIST WebBook. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Strategies for Chiral HPLC Method Development. Phenomenex. [Link]
-
Syntheses and transformations of piperazinone rings. A review. ResearchGate. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
PIPERAZINES. Ataman Kimya. [Link]
- Synthesis method of chiral piperazinone derivative.
-
The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PMC. [Link]
-
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI. [Link]
-
Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. [Link]
-
Piperazine. Wikipedia. [Link]
-
Cas 75336-86-6,(R)-(-)-2-Methylpiperazine. Lookchem. [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]
-
SYNTHESIS OF SOME (S)-ALANINE DERIVATIVES. TSI Journals. [Link]
Sources
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 3. CAS 142-64-3: Piperazine, hydrochloride (1:2) | CymitQuimica [cymitquimica.com]
- 4. You are being redirected... [hit2lead.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. (S)-6-METHYL-PIPERAZIN-2-ONE | 323592-68-3 [chemicalbook.com]
- 7. (S)-6-Methyl-piperazin-2-one | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Piperazine dihydrochloride [webbook.nist.gov]
- 16. PIPERAZINE DIHYDROCHLORIDE(142-64-3) IR2 [m.chemicalbook.com]
- 17. 6-Methylpiperidin-2-one | C6H11NO | CID 20905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. jocpr.com [jocpr.com]
- 22. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
